(R)-N-Boc-2-hydroxymethylmorpholine
Overview
Description
®-N-Boc-2-hydroxymethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-2-hydroxymethylmorpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced by reacting the morpholine ring with formaldehyde under basic conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl group. This is achieved by reacting the hydroxymethylmorpholine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-2-hydroxymethylmorpholine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-2-hydroxymethylmorpholine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, using reducing agents such as sodium borohydride.
Substitution: The Boc-protected nitrogen can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Formylmorpholine, carboxymethylmorpholine.
Reduction: Methylmorpholine.
Substitution: Free amine derivatives.
Scientific Research Applications
®-N-Boc-2-hydroxymethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-N-Boc-2-hydroxymethylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the Boc group provides steric protection, enhancing the compound’s stability and selectivity. The morpholine ring can interact with hydrophobic pockets, facilitating binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-2-hydroxymethylmorpholine: The enantiomer of ®-N-Boc-2-hydroxymethylmorpholine, differing in the spatial arrangement of the hydroxymethyl group.
N-Boc-morpholine: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-hydroxymethylmorpholine: Lacks the Boc protecting group, making it more reactive but less stable.
Uniqueness
®-N-Boc-2-hydroxymethylmorpholine is unique due to its combination of a morpholine ring, a hydroxymethyl group, and a Boc protecting group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYBLMJHXRWDAQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363725 | |
Record name | (R)-N-Boc-2-hydroxymethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135065-71-3 | |
Record name | (R)-N-Boc-2-hydroxymethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Intramolecular reductive amination strategy to the synthesis of (R)-N-Boc-2-hydroxymethylmorpholine, N-(3,4-dichlorobenzyl)(R)-2-hydroxymethylmorpholine, and (R)-2-benzylmorpholine"?
A1: The research paper focuses on developing a novel synthetic strategy for producing this compound and its derivatives. [] The authors highlight the use of an intramolecular reductive amination approach as a key step in achieving this goal. The paper primarily details the synthetic methodology and characterization of the synthesized compounds.
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